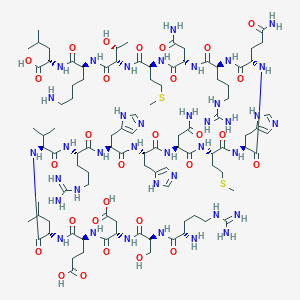![molecular formula C15H17FN2O B12661491 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one CAS No. 62933-31-7](/img/structure/B12661491.png)
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(5-fluoro-1H-indol-3-il)etil]piperidin-2-ona es un compuesto sintético que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
La síntesis de 1-[2-(5-fluoro-1H-indol-3-il)etil]piperidin-2-ona generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente como 5-fluoroindol y piperidin-2-ona.
Condiciones de reacción: El paso clave implica la formación de un enlace carbono-nitrógeno entre las unidades de indol y piperidin-2-ona. Esto se puede lograr a través de una reacción de sustitución nucleofílica, donde el nitrógeno del indol ataca un centro de carbono electrófilo en la piperidin-2-ona.
Catalizadores y reactivos: Los reactivos comunes utilizados en esta síntesis incluyen bases como el hidruro de sodio (NaH) o el carbonato de potasio (K2CO3) para desprotonar el nitrógeno del indol, y solventes como la dimetilformamida (DMF) o el tetrahidrofurano (THF) para facilitar la reacción.
Producción industrial: A escala industrial, la síntesis puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor, lo que lleva a mayores rendimientos y pureza del producto final.
Análisis De Reacciones Químicas
1-[2-(5-fluoro-1H-indol-3-il)etil]piperidin-2-ona experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3), lo que lleva a la formación de las cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4), convirtiendo el grupo carbonilo en un alcohol.
Sustitución: El átomo de flúor en el anillo de indol se puede sustituir con otros nucleófilos como aminas o tioles en condiciones apropiadas, lo que lleva a una variedad de derivados sustituidos.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
1-[2-(5-fluoro-1H-indol-3-il)etil]piperidin-2-ona tiene varias aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en el desarrollo de productos farmacéuticos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antivirales, anticancerígenas y antimicrobianas.
Medicina: Se investiga el compuesto por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos neurológicos y cáncer.
Industria: En el sector industrial, se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 1-[2-(5-fluoro-1H-indol-3-il)etil]piperidin-2-ona implica su interacción con objetivos moleculares y vías específicas:
Objetivos moleculares: El compuesto puede unirse a varios receptores o enzimas, modulando su actividad. Por ejemplo, puede interactuar con los receptores de serotonina en el cerebro, influyendo en los niveles de neurotransmisores y las vías de señalización.
Vías implicadas: Los efectos del compuesto están mediados a través de vías como la vía de señalización de la serotonina, que juega un papel crucial en la regulación del estado de ánimo, la cognición y otras funciones neurológicas.
Comparación Con Compuestos Similares
1-[2-(5-fluoro-1H-indol-3-il)etil]piperidin-2-ona se puede comparar con otros compuestos similares para resaltar su singularidad:
Compuestos similares: Compuestos como 5-fluoroindol, piperidin-2-ona y otros derivados del indol comparten similitudes estructurales con 1-[2-(5-fluoro-1H-indol-3-il)etil]piperidin-2-ona.
Singularidad: La presencia de las unidades de 5-fluoroindol y piperidin-2-ona en una sola molécula la hace única, proporcionando un conjunto distinto de propiedades químicas y biológicas que no se observan en sus componentes individuales u otros compuestos relacionados.
Propiedades
Número CAS |
62933-31-7 |
|---|---|
Fórmula molecular |
C15H17FN2O |
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C15H17FN2O/c16-12-4-5-14-13(9-12)11(10-17-14)6-8-18-7-2-1-3-15(18)19/h4-5,9-10,17H,1-3,6-8H2 |
Clave InChI |
PDZUDLSGYIIFCW-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C(=O)C1)CCC2=CNC3=C2C=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


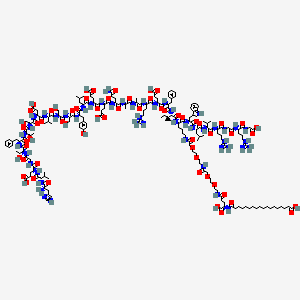

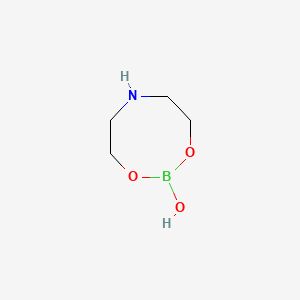


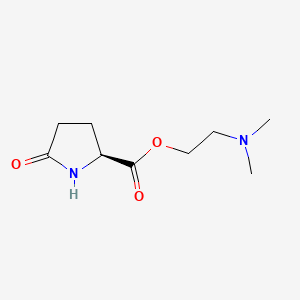

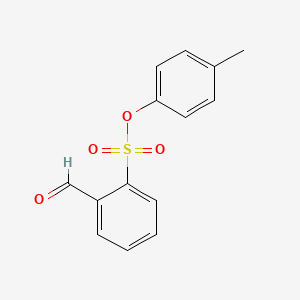
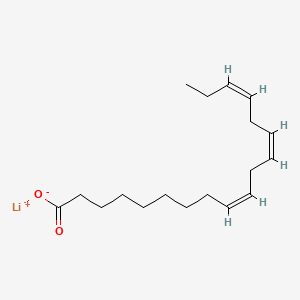
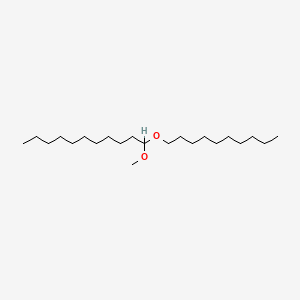
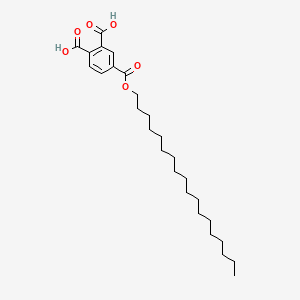
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)

